molecular formula C18H27N3OS B7630722 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide

1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide

Cat. No. B7630722
M. Wt: 333.5 g/mol
InChI Key: HLJKGWALGYUKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases are involved in the regulation of various signaling pathways that are critical for the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting these kinases, 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide can induce apoptosis in cancer cells and modulate the immune response.
Biochemical and Physiological Effects
1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of phosphorylation of downstream targets of BTK, ITK, and JAK3, the induction of apoptosis in cancer cells, and the modulation of T and B cell activity. Moreover, 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide for lab experiments is its specificity and potency in inhibiting BTK, ITK, and JAK3 kinases. This allows researchers to study the downstream effects of these kinases in various cellular and animal models. However, one of the limitations of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide is its potential off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the development and application of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide. One of the most promising directions is the evaluation of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide in clinical trials for the treatment of various types of cancers and autoimmune diseases. Moreover, further studies are needed to elucidate the molecular mechanisms of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide and its potential off-target effects. Additionally, the combination of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide with other targeted therapies or immunotherapies may enhance its efficacy and reduce the development of resistance.

Synthesis Methods

The synthesis of 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the thiolane and carboxamide groups. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and apoptosis. Moreover, 1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide has been shown to modulate the immune system by regulating the activity of T and B cells, which makes it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

1-[[3-[(thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c19-18(22)16-5-2-7-21(12-16)11-15-4-1-3-14(9-15)10-20-17-6-8-23-13-17/h1,3-4,9,16-17,20H,2,5-8,10-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKGWALGYUKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC(=C2)CNC3CCSC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide

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